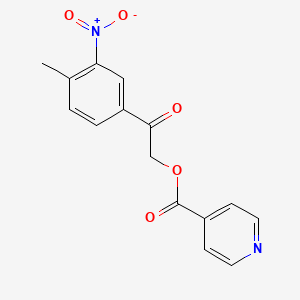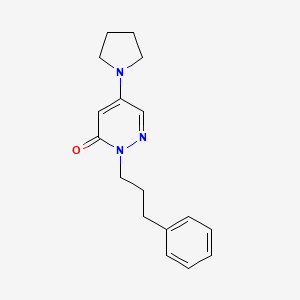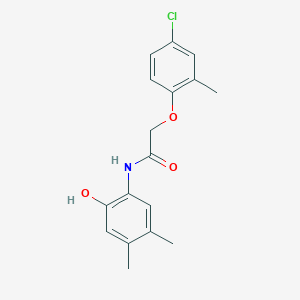![molecular formula C19H26N4O3 B5654404 2-(2-aminoisonicotinoyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5654404.png)
2-(2-aminoisonicotinoyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound integrates multiple structural features, including a pyran ring, a diazaspiro[4.5]decan backbone, and an isonicotinoyl group, suggesting a broad spectrum of chemical and biological activities. The compound's structural complexity and diversity imply a multifaceted synthesis strategy and potential utility in drug development, given the biological relevance of its constituent moieties.
Synthesis Analysis
The synthesis of complex molecules like this typically involves multi-step reactions, starting from simple precursors. While direct synthesis methods for this exact compound may not be documented, the literature offers insights into the synthesis of structurally related compounds. For instance, pyrazine derivatives, which share some structural similarities, have been synthesized through various strategies, including palladium-catalyzed reactions and multi-component condensation processes (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their reactivity and interaction with biological targets. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structure. The presence of a diazaspiro[4.5]decan core and a pyran ring suggests a rigid framework that could influence the compound's binding affinity to specific receptors or enzymes.
Chemical Reactions and Properties
The compound's reactivity can be anticipated from its functional groups. The aminoisonicotinoyl moiety, for example, could engage in hydrogen bonding and electrostatic interactions, crucial for biological activity. Similarly, the tetrahydro-2H-pyran ring could undergo electrophilic substitution reactions or serve as a dienophile in Diels-Alder reactions, indicating a versatile chemical profile (Yanan Qiu et al., 2009).
Propiedades
IUPAC Name |
2-(2-aminopyridine-4-carbonyl)-7-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c20-16-12-14(2-7-21-16)17(24)22-9-6-19(13-22)5-1-8-23(18(19)25)15-3-10-26-11-4-15/h2,7,12,15H,1,3-6,8-11,13H2,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGAJWZVOXCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC(=NC=C3)N)C(=O)N(C1)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(isopropylthio)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5654356.png)
![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B5654360.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine](/img/structure/B5654368.png)
![1-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]azepan-2-one](/img/structure/B5654369.png)
![N-cyclohexyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5654370.png)

![2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5654408.png)
